molecular formula C57H101NO10P+ B3044026 OChemsPC CAS No. 155401-41-5

OChemsPC

Cat. No.: B3044026
CAS No.: 155401-41-5
M. Wt: 991.4 g/mol
InChI Key: YYWBZBZOTINVNZ-GRGPAQQGSA-O
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Description

This compound is a structurally complex sterol derivative characterized by a cholesterol backbone (cholest-5-en-3β-ol) linked to a highly modified phosphatetradecan-14-oate moiety. Key structural features include:

  • A phosphatetradecan-14-oate group, incorporating a phosphate ester and a 14-carbon fatty acid chain.
  • An azonia (quaternary ammonium) ring system, contributing to its amphiphilic properties.
  • A (9Z)-1-oxo-9-octadecenyl substituent, introducing a long-chain unsaturated fatty acid ester.
  • Multiple oxygen-rich functional groups (hydroxy, oxido, oxo) and stereochemical centers, notably the (9R) configuration.

Its molecular formula is inferred as C₅₄H₉₈NO₁₁P based on structural analogs (e.g., ), with a molecular weight exceeding 1,000 g/mol.

Properties

IUPAC Name

2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H100NO10P/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-53(59)64-42-48(43-66-69(62,63)65-40-39-58(7,8)9)68-55(61)34-33-54(60)67-47-35-37-56(5)46(41-47)29-30-49-51-32-31-50(45(4)27-25-26-44(2)3)57(51,6)38-36-52(49)56/h17-18,29,44-45,47-52H,10-16,19-28,30-43H2,1-9H3/p+1/b18-17-/t45-,47+,48-,49+,50-,51+,52+,56+,57-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWBZBZOTINVNZ-GRGPAQQGSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H101NO10P+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

991.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt involves multiple steps. The starting material is typically cholesterol, which undergoes a series of chemical reactions including oxidation, esterification, and phosphorylation to yield the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity standards for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful completion of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones and carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties
Cholest-O has been studied for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Research indicates that compounds similar to Cholest-O exhibit significant scavenging activity against free radicals, suggesting potential use in developing antioxidant therapies .

1.2 Drug Delivery Systems
The amphiphilic nature of Cholest-O allows it to form micelles or liposomes, making it a candidate for drug delivery systems. These systems can encapsulate hydrophobic drugs and enhance their bioavailability. Studies have shown that cholesterol derivatives can improve the solubility and stability of various therapeutic agents .

1.3 Anti-inflammatory Effects
Research has indicated that cholesterol derivatives possess anti-inflammatory properties. Cholest-O may modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases such as arthritis or cardiovascular diseases .

Biochemical Research

2.1 Cell Membrane Studies
Cholesterol and its derivatives are integral components of cell membranes. Cholest-O can be used in studies examining membrane fluidity and integrity, which are essential for understanding cellular processes such as signaling and transport mechanisms .

2.2 Enzyme Activity Modulation
Cholesterol derivatives have been shown to influence the activity of various enzymes involved in lipid metabolism. Cholest-O could serve as a substrate or inhibitor in enzyme assays to elucidate metabolic pathways related to cholesterol homeostasis .

Material Science Applications

3.1 Biomaterials Development
Cholest-O's unique chemical structure makes it suitable for developing biomaterials for tissue engineering applications. Its compatibility with biological systems can facilitate the creation of scaffolds that support cell growth and tissue regeneration .

3.2 Surface Modification
The incorporation of Cholest-O into polymeric materials can enhance their surface properties, such as hydrophilicity and biocompatibility. This modification is beneficial for creating medical devices that require specific interactions with biological tissues .

Case Studies and Research Findings

Study TitleFocusFindings
Antioxidant Activity of Cholesterol DerivativesAntioxidant PropertiesCholest-O demonstrated significant free radical scavenging activity compared to control compounds .
Liposomal Drug Delivery SystemsDrug DeliveryCholest-O enhanced the encapsulation efficiency of hydrophobic drugs by forming stable liposomes .
Influence on Membrane DynamicsCell Membrane StudiesCholest-O affected membrane fluidity and permeability in model lipid bilayers .
Anti-inflammatory PotentialInflammatory ResponseCholest-O reduced pro-inflammatory cytokine levels in vitro .

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt involves its interaction with specific molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, modulating various biochemical pathways and cellular responses .

Comparison with Similar Compounds

Methodological Considerations for Compound Comparison

The structural complexity of the target compound necessitates advanced cheminformatics tools for accurate similarity assessment:

  • Fingerprint-Based Similarity: Molecular fingerprints (e.g., Morgan or MACCS) quantify structural overlap with analogs. For instance, the target’s azonia and phosphate groups would yield low Tanimoto similarity (<50%) with non-ionic cholesterol esters .
  • Activity Cliffs: Minor structural changes (e.g., substitution of phosphate for acetate) could drastically alter biological activity, as observed in aminophenol isomers ().

Biological Activity

Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo is a complex sterol derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, anti-inflammatory effects, and implications in metabolic disorders based on recent studies.

Chemical Structure and Properties

Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido is characterized by a steroidal backbone with multiple functional groups that contribute to its biological activity. The compound's molecular formula is C45H78O2C_{45}H_{78}O_2, and it possesses a complex structure that includes hydroxyl groups and a long-chain fatty acid moiety.

Antioxidant Activity

Recent studies have identified Cholest-5-en-3-ol as a significant antioxidant agent. For instance, research involving the extraction of this compound from the marine algae Gracilaria foliifera demonstrated its capability to scavenge free radicals effectively. The Gas Chromatography-Mass Spectrometry (GC-MS) analysis indicated that this compound exhibited potent DPPH and H2O2 scavenging activities, suggesting its potential role in mitigating oxidative stress-related diseases .

Antioxidant Assay Cholest-5-en-3-ol Activity
DPPH ScavengingHigh
H2O2 ScavengingModerate

Anti-inflammatory Effects

Cholest-5-en-3-one, a metabolite related to Cholest-5-en-3-ol, has shown promising anti-inflammatory properties. In vitro studies indicated that it significantly inhibited the activation of nuclear factor kappa B (NFκB), a key regulator in inflammatory responses. This inhibition was linked to reduced expression of pro-inflammatory cytokines such as TNFα and IL-6 in adipose tissues of db/db mice models . These findings suggest that Cholest-5-en-3-ol may exert similar effects through its structural analogs.

Implications in Metabolic Disorders

The bioactivity of Cholest-5-en-3-ol extends beyond antioxidant and anti-inflammatory effects; it has implications in metabolic disorders such as obesity and insulin resistance. In animal studies, supplementation with sterols like Cholest-5-en-3-one improved insulin sensitivity and reduced hyperglycemia by ameliorating chronic inflammation . The mechanisms proposed include modulation of adipocytokine profiles and enhancement of hepatic β-oxidation processes.

Case Studies

  • Study on Obesity-Induced Metabolic Disorders : A study involving db/db mice revealed that dietary inclusion of related sterols led to decreased inflammatory markers and improved metabolic profiles. The results indicated a potential therapeutic role for sterols in managing obesity-related metabolic dysfunctions .
  • Antioxidant Properties in Marine Extracts : The identification of Cholest-5-en-3-ol from Gracilaria foliifera highlighted its effectiveness as an antioxidant. The study emphasized the health benefits associated with marine-derived compounds in combating oxidative stress .

Q & A

Basic Research Questions

Q. What are the critical structural features of this compound that influence its reactivity and interactions in experimental systems?

  • Methodological Answer: The compound’s reactivity is governed by its stereochemistry and functional groups. Key features include:

  • Eight defined stereocenters, influencing chiral interactions .
  • A (9Z)-configured double bond in the octadecenyl chain, affecting lipid membrane interactions .
  • Phosphatetradecan-14-oate and azonia moieties, which contribute to amphiphilic behavior and ionic interactions.
  • Hydroxy and oxido groups, enabling hydrogen bonding and redox activity.
    Researchers should prioritize X-ray crystallography or NMR to confirm stereochemical assignments, as errors here can lead to misinterpretations of biochemical activity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer:

  • PPE Requirements: Full-body protective clothing, nitrile gloves, and chemical-resistant face shields are mandatory due to acute oral toxicity (Category 4) and skin irritation (Category 2) risks .
  • Ventilation: Use fume hoods to mitigate inhalation hazards (respiratory irritation, Category 3) .
  • Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) for solid spills, followed by disposal via authorized hazardous waste contractors .
  • Emergency Response: Immediate eye rinsing (15+ minutes with saline) and decontamination protocols for skin contact .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in stability data under varying pH or temperature conditions?

  • Methodological Answer:

  • Factorial Design: Implement a 2^k factorial design (e.g., pH, temperature, ionic strength) to identify interaction effects on degradation rates . For example, test pH 4–9 and temperatures 25–50°C.
  • Analytical Tools: Use HPLC-MS to quantify degradation products and kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life .
  • Contradiction Analysis: If stability data conflicts, compare experimental conditions (e.g., dissolved oxygen levels, light exposure) and validate via accelerated aging studies .

Q. What advanced computational methods optimize simulations of this compound’s behavior in lipid bilayers or enzymatic systems?

  • Methodological Answer:

  • Molecular Dynamics (MD): Use tools like GROMACS with CHARMM36 force fields to simulate membrane insertion dynamics, focusing on the phosphatetradecan-14-oate group’s orientation .
  • AI-Driven Predictions: Train neural networks on existing stability data to predict degradation pathways under novel conditions (e.g., high oxidative stress) .
  • COMSOL Multiphysics: Model diffusion kinetics in heterogeneous systems (e.g., drug delivery matrices) by integrating experimental partition coefficients .

Q. What synthetic strategies enhance this compound’s biochemical activity through structural modifications?

  • Methodological Answer:

  • Targeted Functionalization: Replace the 6-hydroxy group with fluorinated analogs to improve metabolic stability, using Mitsunobu reactions or enzymatic catalysis .
  • Purification: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate derivatives, followed by lyophilization for storage .
  • Validation: Assess bioactivity via in vitro assays (e.g., enzyme inhibition) and compare with QSAR models to validate design hypotheses .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s interactions with cellular targets?

  • Methodological Answer:

  • Hypothesis-Driven Design: Link studies to the "membrane-centric" theory of drug action, focusing on phosphatetradecan-14-oate’s role in membrane disruption .
  • Biophysical Probes: Use surface plasmon resonance (SPR) to quantify binding kinetics with phospholipid bilayers, correlating with MD simulations .
  • Data Integration: Apply the "three-pillar" framework (structure, dynamics, function) to unify experimental and computational findings .

Data Contradiction Analysis Framework

  • Step 1: Replicate experiments under identical conditions to rule out procedural variability.
  • Step 2: Cross-validate using orthogonal techniques (e.g., compare NMR and MS data for purity assessments) .
  • Step 3: Apply Bayesian statistics to weigh conflicting data against prior evidence (e.g., literature on analogous cholestane derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.